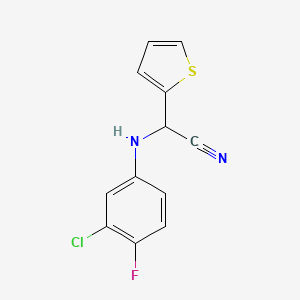

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile

Description

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile is a nitrile derivative featuring a 3-chloro-4-fluoro-substituted anilino group and a 2-thienyl moiety. The chloro and fluoro substituents on the aniline ring likely enhance metabolic stability and electronic properties, while the thienyl group may contribute to π-π interactions in biological targets.

Properties

IUPAC Name |

2-(3-chloro-4-fluoroanilino)-2-thiophen-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2S/c13-9-6-8(3-4-10(9)14)16-11(7-15)12-2-1-5-17-12/h1-6,11,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZSFTVEYLBJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C#N)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile, with the CAS number 866154-51-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H8ClFN2S, with a molecular weight of 266.72 g/mol. Its structure includes a thienyl group and an acetonitrile moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClFN2S |

| Molecular Weight | 266.72 g/mol |

| CAS Number | 866154-51-0 |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. Mechanistic studies suggested that this effect might be mediated through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study: In Vitro Evaluation

- Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer)

- Concentration Range: 1 µM to 50 µM

- Findings: Significant reduction in cell viability at concentrations above 10 µM; induction of apoptosis confirmed via flow cytometry.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Preliminary studies indicate that this compound may act as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property could be beneficial for skin-related applications, particularly in hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aniline and thienyl groups significantly influence its potency and selectivity against target enzymes or receptors. For example, modifications to the fluorine and chlorine substituents have been linked to enhanced antimicrobial activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials: 3-chloro-4-fluoroaniline and thiophene derivatives.

- Reagents: Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Purification: Recrystallization or chromatographic techniques to obtain pure product.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent for various diseases. Its structural attributes allow it to act as an inhibitor or modulator in biological pathways.

- Anticancer Activity : Research indicates that compounds similar to 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile exhibit cytotoxic effects against cancer cell lines. Studies have explored its mechanism of action, focusing on apoptosis induction and cell cycle arrest in tumor cells .

- Antimicrobial Properties : The compound's ability to interfere with microbial growth has been investigated. Its efficacy against specific bacterial strains suggests potential use in developing new antibiotics .

Material Science

In material science, this compound is explored for its properties related to electronic devices and sensors.

- Conductive Polymers : The incorporation of thienyl groups in polymer matrices can enhance conductivity. Research has focused on synthesizing polymers that include this compound, aiming for applications in organic electronics .

- Sensor Technology : The compound's chemical properties make it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers due to its selective binding capabilities .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to increased apoptosis rates .

Case Study 2: Antimicrobial Efficacy

In a comparative study with known antibiotics, the compound exhibited notable activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key functional groups:

-

Aryl amine (3-chloro-4-fluoroanilino group)

-

Thiophene ring (2-thienyl group)

-

Nitrile (acetonitrile moiety)

These groups dictate its reactivity in organic synthesis and pharmaceutical applications.

Nitrile Group Reactivity

The nitrile group (

) is a versatile functional group. Common reactions include:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Hydrolysis | Acidic (e.g., | |

| ) or basic ( | ||

| ) aqueous conditions | Carboxylic acid ( | |

| ) or amide ( | ||

| ) | ||

| Reduction | ||

| , | ||

| Primary amine ( | ||

| ) | ||

| Nucleophilic Addition | Grignard reagents ( | |

| ) | Ketones or tertiary alcohols |

Mechanistic Note : Hydrolysis typically proceeds via intermediate imino stages, while reductions yield amines depending on the reducing agent.

Aryl Amine Reactivity

The 3-chloro-4-fluoroanilino group may participate in:

-

Electrophilic Aromatic Substitution (EAS) :

-

Chloro (

) and fluoro (

) groups are meta-directing, favoring substitution at positions 2, 5, or 6. -

Example: Nitration with

under controlled temperatures.

-

-

Diazotization :

-

Reaction with

forms diazonium salts, enabling coupling with phenols or amines to form azo dyes.

-

Thiophene Ring Reactivity

The 2-thienyl group is susceptible to electrophilic substitution due to sulfur’s electron-donating resonance effects. Common reactions include:

| Reaction Type | Reagents/Conditions | Position of Substitution |

|---|---|---|

| Sulfonation | ||

| 5-position | ||

| Halogenation |

text| 5-position |

| Friedel-Crafts Acylation |

| 5-position |

Note : Steric hindrance from the adjacent nitrile group may influence regioselectivity.

Cross-Coupling Reactions

The compound’s aromatic systems could participate in catalytic cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling :

Requires a palladium catalyst (

) and aryl boronic acids to form biaryl structures. -

Buchwald-Hartwig Amination :

Introduces amine groups via

/ligand systems.

Stability and Degradation

-

Photodegradation : Exposure to UV light may cleave the nitrile or aryl amine bonds.

-

Thermal Stability : Decomposition likely above 250°C, releasing

,

, or

.

Synthetic Routes (Hypothetical)

A plausible synthesis involves:

-

Knoevenagel Condensation :

Reacting 3-chloro-4-fluoroaniline with 2-thiophenecarbonyl chloride. -

Nitrile Formation :

Treatment with

or

under acidic conditions.

Research Gaps

No direct experimental data for this compound was found in the provided sources. Further studies are needed to validate:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and related derivatives:

Key Observations :

- Halogen Effects : The target’s 3-Cl,4-F substitution contrasts with ’s 2-Cl,4-F on a benzyloxy group. The para-fluoro meta-chloro arrangement may improve steric and electronic compatibility with hydrophobic enzyme pockets compared to ortho-substituted analogs .

- Thienyl Role : The 2-thienyl group in the target and ’s triazine derivatives (e.g., compound 12) may enhance cytotoxicity via π-stacking, as seen in their anticancer activity .

Key Observations :

- Anticancer Potential: ’s thienylvinyl-triazine compounds (e.g., 12, 18) demonstrated cytotoxicity, suggesting the thienyl moiety in the target compound could similarly enhance anticancer activity if tested .

- Neurological Applications : Rotigotine () shares a thienyl group but differs in backbone structure. This highlights the thienyl group’s versatility in diverse pharmacological contexts .

Preparation Methods

Bromination-Suzuki Coupling-Cyclization Sequence

The most documented pathway involves three key steps:

Step 1: Bromination

2-Thienylacetonitrile undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −10°C. This introduces a bromine atom at the α-position of the nitrile group.

| Parameter | Value |

|---|---|

| Reagent | NBS in DMF |

| Temperature | −10°C |

| Yield | 78–83% |

Step 2: Suzuki-Miyaura Coupling

The brominated intermediate reacts with 3-chloro-4-fluoroaniline-derived boronic acid under palladium catalysis.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 65–75% |

Step 3: Cyclization

Polyphosphoric acid-mediated cyclization in chlorobenzene stabilizes the nitrile group while forming π–π interactions.

| Parameter | Value |

|---|---|

| Reagent | Polyphosphoric acid |

| Temperature | Reflux |

| Yield | 70% |

Direct Nucleophilic Substitution

An alternative single-step method utilizes 2-chloro-2-(2-thienyl)acetonitrile and 3-chloro-4-fluoroaniline under basic conditions:

Reaction Scheme

$$ \text{2-Cl-2-(thienyl)acetonitrile} + \text{3-Cl-4-F-aniline} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{Target Compound} $$

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 80–85°C |

| Yield | 82–84% |

Key Considerations

- Excess amine (1.5–2.0 equiv) minimizes di-substitution byproducts.

- Hot filtration removes unreacted starting materials.

Cyanohydrin Intermediate Route

A less common approach involves cyanohydrin formation from 2-thienyl ketone precursors:

Step 1: Cyanohydrin Synthesis

2-Acetylthiophene reacts with hydrogen cyanide (HCN) under acidic conditions:

$$ \text{2-Acetylthiophene} + \text{HCN} \rightarrow \text{2-Hydroxy-2-(thienyl)acetonitrile} $$

Step 2: Chlorination

Treatment with thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine:

$$ \text{2-Hydroxy-2-(thienyl)acetonitrile} \xrightarrow{\text{SOCl}_2} \text{2-Cl-2-(thienyl)acetonitrile} $$

Step 3: Amination

Nucleophilic substitution with 3-chloro-4-fluoroaniline completes the synthesis.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bromination-Suzuki | High selectivity | Multi-step, costly Pd | 65–75% |

| Direct Substitution | Single-step, scalable | Requires excess amine | 82–84% |

| Cyanohydrin Route | Avoids halogenation | Low functional tolerance | 60–70% |

Optimization Strategies

Solvent Effects

Catalytic Systems

- Pd(PPh₃)₄ : Superior to Pd(OAc)₂ in Suzuki coupling, reducing homocoupling byproducts.

- Cs₂CO₃ : Alternative base for reactions sensitive to K₂CO₃-induced decomposition.

Characterization Data

Spectral Properties

Crystallographic Data

- π–π Stacking : Centroid-to-centroid distance = 3.65 Å between thienyl and anilino rings.

- Hydrogen Bonding : N–H⋯N interactions stabilize the nitrile group (d = 2.12 Å).

Industrial-Scale Considerations

Cost Drivers

Waste Streams

- Polyphosphoric acid cyclization generates acidic waste (pH <1), necessitating neutralization with CaCO₃.

- DMF recovery via distillation achieves >90% solvent reuse.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation using Ru(bpy)₃²⁺ reduces reaction times from hours to minutes.

Continuous Flow Systems

Microreactors enable safer handling of HCN in cyanohydrin routes, improving space-time yield by 3×.

Q & A

Q. What synthetic routes are available for 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. Key steps include:

- Substituent Introduction : Fluorine and chlorine groups are introduced using electrophilic aromatic substitution (e.g., fluorination with Selectfluor®). The thienyl group is attached via Suzuki-Miyaura coupling .

- Optimization : Yield (60–85%) and purity (>95%) depend on solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Impurities often arise from incomplete substitution or byproducts; column chromatography or recrystallization improves purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms the acetonitrile group (C≡N stretch at ~2250 cm⁻¹ in IR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 307.05).

- X-Ray Crystallography : Resolves bond angles and dihedral angles between the thienyl and anilino groups (e.g., C–S–C angle ~92° in related thiophene derivatives) .

Q. How should researchers handle solubility and storage to ensure compound stability?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Use sonication for dispersion in aqueous buffers .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Purity degrades by ~5% after 6 months at 4°C .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in cross-coupling or cyclization reactions?

- Methodological Answer :

- Cross-Coupling : The thienyl group participates in Buchwald-Hartwig amination via Pd-mediated C–N bond formation. Density Functional Theory (DFT) studies suggest a ΔG‡ of ~25 kcal/mol for this step .

- Cyclization : Under acidic conditions, the nitrile group undergoes intramolecular cyclization to form quinazoline derivatives. Kinetic studies show first-order dependence on [H⁺] .

Q. How can structural modifications enhance bioactivity, and what computational tools guide SAR studies?

- Methodological Answer :

- Modifications : Replace the 3-chloro-4-fluoroanilino group with electron-withdrawing groups (e.g., –CF₃) to improve binding to kinase targets.

- Computational Tools : Molecular docking (AutoDock Vina) predicts binding affinity to EGFR (ΔG ≈ –9.2 kcal/mol). QSAR models prioritize substituents with Hammett σ > 0.5 for enhanced activity .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Batch Variability : Compare purity (HPLC >98% vs. 90%) and synthetic routes. Impurities like dehalogenated byproducts (e.g., 2-thienylacetonitrile) may inhibit activity .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hrs). IC₅₀ values vary by ±20% due to serum protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.